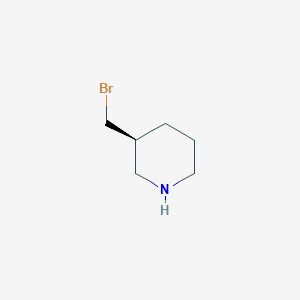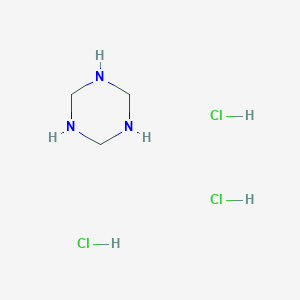
1,3,5-Triazinane trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazinane trihydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of triazinane, which is a six-membered ring structure with three nitrogen atoms and three carbon atoms The trihydrochloride form indicates that the compound is associated with three hydrochloric acid molecules, making it a salt
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Triazinane trihydrochloride can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the reaction of formaldehyde with ammonia or primary amines can lead to the formation of triazinane derivatives. The trihydrochloride form can be obtained by treating the triazinane with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles. The process typically includes the use of reactors where the precursors are combined under controlled conditions to ensure high yield and purity. The final product is then purified and crystallized to obtain the trihydrochloride salt.
化学反応の分析
Types of Reactions
1,3,5-Triazinane trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amine compounds.
Substitution: The nitrogen atoms in the triazinane ring can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
1,3,5-Triazinane trihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex nitrogen-containing heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.
作用機序
The mechanism of action of 1,3,5-triazinane trihydrochloride involves its interaction with various molecular targets. The nitrogen atoms in the triazinane ring can form hydrogen bonds and coordinate with metal ions, making it useful in catalysis and coordination chemistry. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
1,3,5-Triazine: A related compound with a similar ring structure but different functional groups.
1,3,5-Trinitro-1,3,5-triazinane (RDX): An explosive compound with a similar core structure but different substituents.
1,3,5-Triazepane: A seven-membered ring analog with similar chemical properties.
Uniqueness
1,3,5-Triazinane trihydrochloride is unique due to its specific combination of nitrogen atoms and hydrochloride groups, which confer distinct chemical and physical properties. Its ability to form stable salts and participate in a wide range of chemical reactions makes it valuable in various applications.
特性
分子式 |
C3H12Cl3N3 |
|---|---|
分子量 |
196.50 g/mol |
IUPAC名 |
1,3,5-triazinane;trihydrochloride |
InChI |
InChI=1S/C3H9N3.3ClH/c1-4-2-6-3-5-1;;;/h4-6H,1-3H2;3*1H |
InChIキー |
PJJXXVSPEDBLLN-UHFFFAOYSA-N |
正規SMILES |
C1NCNCN1.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
![3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12936832.png)
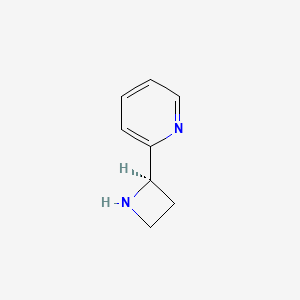
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B12936835.png)
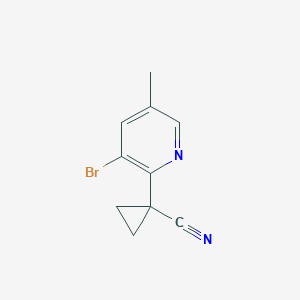
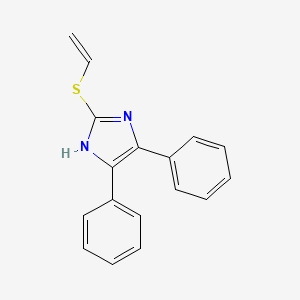

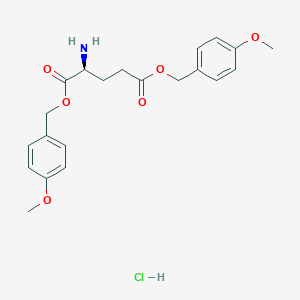
![1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine](/img/structure/B12936869.png)
![N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12936871.png)

![(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid](/img/structure/B12936890.png)
![2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine](/img/structure/B12936897.png)
